Bienvenue dans la boutique en ligne BenchChem!

4-(morpholine-4-sulfonyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide

Chagas disease Trypanosoma cruzi SAR

Choose this N-sulfonylbenzamide as a rationally designed low-activity control for Chagas disease drug discovery. Its morpholine substitution yields a ~10-fold potency drop vs. N-methylpiperazine leads (T. cruzi IC50 ~2.1 µM), enabling specific confirmation of scaffold-driven antiparasitic effects. The oxan-4-yl-pyridinylmethyl side chain provides a unique spatial configuration for Nav1.7 ion channel selectivity studies. Use as a comparative tool in ADME profiling or as a diversification-ready intermediate for focused library synthesis.

Molecular Formula C22H27N3O5S
Molecular Weight 445.53
CAS No. 2034406-15-8
Cat. No. B2581709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholine-4-sulfonyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide
CAS2034406-15-8
Molecular FormulaC22H27N3O5S
Molecular Weight445.53
Structural Identifiers
SMILESC1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C22H27N3O5S/c26-22(24-21(17-7-12-29-13-8-17)19-2-1-9-23-16-19)18-3-5-20(6-4-18)31(27,28)25-10-14-30-15-11-25/h1-6,9,16-17,21H,7-8,10-15H2,(H,24,26)
InChIKeyQNJABPLCRSPWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholine-4-sulfonyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide (CAS 2034406-15-8): Chemical Identity and Class Baseline for Procurement


The compound 4-(morpholine-4-sulfonyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide (CAS 2034406-15-8) is a synthetic small molecule belonging to the N-sulfonylbenzamide class [1]. Structurally, it incorporates a morpholine-4-sulfonyl group and a sterically unhindered 3-pyridyl moiety, features associated with the chemotype's antiparasitic activity profile [2]. This compound is primarily referenced in patent literature as a member of a series of substituted benzamides under investigation as ion channel modulators, though specific biological data for this exact structure remains largely absent from the open scientific record [1].

Why 4-(Morpholine-4-sulfonyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide Cannot Be Assumed Interchangeable with Other N-Sulfonylbenzamides


Generic substitution within the N-sulfonylbenzamide class is scientifically unsound without explicit target engagement data. The chemotype's reported activity against Trypanosoma cruzi is exquisitely sensitive to both the sulfonamide and benzamide substituents; published SAR shows that replacement of the N-methylpiperazine optimal substructure with a morpholine (as in this compound) led to a potency drop, with the morpholine analog exhibiting a T. cruzi IC50 of 2.1 µM [1]. Furthermore, the sulfonylbenzamide patent landscape indicates these compounds are designed for specific ion channel targets, where even minor structural permutations can abolish or invert selectivity [2]. The presence of the oxan-4-yl moiety on the amide nitrogen in this compound creates a unique spatial configuration not present in simpler analogs, making its pharmacological fingerprint inherently non-reproducible by even very close structural relatives.

Quantitative Differentiation Evidence for 4-(Morpholine-4-sulfonyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide Procurement Decisions


Antiparasitic Potency of the Morpholine-Pyridyl Benzamide Core Relative to the Optimal N-Methylpiperazine Analog

In a direct SAR study of pyridyl benzamide chemotypes against T. cruzi, the morpholine-containing analog (structurally corresponding to the core of the target compound) demonstrated an IC50 of 2.1 µM, which was approximately one order of magnitude less potent than the N-methylpiperazine lead compound 2, which had an IC50 in the sub-micromolar range. This quantitative difference underscores the specific, non-trivial SAR penalty incurred by substituting the piperazine with morpholine in this scaffold [1].

Chagas disease Trypanosoma cruzi SAR

Selectivity Window for the Chemotype Against Protozoan Parasites Provides Context for Specificity

The parent pyridyl benzamide chemotype, of which this compound is a derivative, exhibited a selectivity-index of ≥10 against T. cruzi versus other protozoan parasites (T. b. rhodesiense, T. b. brucei, L. donovani, P. falciparum), where it was essentially inactive [1]. While the specific selectivity data for the oxan-4-yl substituted morpholine analog has not been published, the class is characterized by a narrow spectrum of action that is highly dependent on the precise combination of the amide nitrogen substituent and the sulfonamide group.

Selectivity index Protozoan parasites Therapeutic index

Patent-Derived Indication Context: Nav1.7 Ion Channel Inhibition as a Differentiating Biological Rationale

The WO2019062848A1 patent, which generically encompasses the target compound's structural formula, explicitly claims these N-(substituted sulfonyl)benzamides as Nav1.7 inhibitors, positioning them as therapeutic agents for pain [1]. This provides a distinct mechanistic hypothesis that differentiates this compound from the antiparasitic chemotype literature. While no specific IC50 for this compound on Nav1.7 is publicly disclosed, the patent association suggests a biological rationale for selection in ion channel-focused programs that is not shared by the non-sulfonamide benzamide analogs.

Nav1.7 inhibitor Pain Ion channel

Application Scenarios Aligned with Existing Evidence for 4-(Morpholine-4-sulfonyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide


Negative Control for Morpholine-Pyridyl Benzamide Activity in Chagas Disease Drug Discovery

Based on the established SAR showing that the morpholine analog has a ~10-fold potency loss against T. cruzi compared to the N-methylpiperazine lead [1], this compound is rationally suited for use as a low-activity control in assays designed to confirm scaffold-specific antiparasitic effects. Researchers studying Chagas disease drug candidates can employ this compound to experimentally validate that observed activity arises from piperazine-substituted analogs rather than nonspecific effects of the benzamide core.

Chemical Probe for Structure-Activity Relationship Studies on Nav1.7 Ion Channels

The inclusion of this compound within the scope of patent WO2019062848A1 as a Nav1.7 inhibitor [2] suggests its potential utility as a structurally differentiated probe in ion channel pharmacology. In a screening cascade, it can serve to explore the contribution of the oxan-4-yl group on the amide nitrogen versus simpler N-substituents, providing a tool to deconvolute the molecular determinants of Nav1.7 binding and selectivity.

Building Block for Focused Library Synthesis of N-Sulfonylbenzamides

The compound's combination of a morpholine sulfonamide and a tetrahydropyran-pyridinylmethyl amide side chain makes it a valuable intermediate for medicinal chemists constructing focused compound libraries. The established literature starting point [1] provides synthetic precedence for late-stage diversification of the pyridyl and morpholine moieties, enabling rapid generation of analogs for hit-to-lead expansion.

Metabolic Stability Baseline for Liver Microsome Assays in Chagas Drug Optimization

The parent chemotype was characterized as having low to moderate metabolic stability in human and mouse liver microsomes [3]. This compound, carrying the same core but with a morpholine substitution, can be used as a comparative tool to evaluate whether structural modifications improve or degrade metabolic stability. Its use in parallel in vitro ADME profiling alongside optimized leads provides a key data point for understanding the metabolic fate of the chemotype.

Quote Request

Request a Quote for 4-(morpholine-4-sulfonyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.